2-Iodo-4-isobutoxy-1-methylbenzene
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Overview
Description
2-Iodo-4-isobutoxy-1-methylbenzene: is an organic compound with the molecular formula C11H15IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the second position, an isobutoxy group at the fourth position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isobutoxy-1-methylbenzene can be achieved through several methods. One common approach involves the iodination of 4-isobutoxy-1-methylbenzene. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process typically includes steps such as purification and isolation of the final product to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4-isobutoxy-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen-substituted product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields the corresponding hydrocarbon.
Scientific Research Applications
2-Iodo-4-isobutoxy-1-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-isobutoxy-1-methylbenzene involves its interaction with molecular targets through various pathways. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring. This intermediate can then undergo further reactions to yield substituted products. The isobutoxy group and methyl group can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- 2-Iodo-1-isobutoxy-4-methylbenzene
- 4-Iodo-1-methyl-2-isobutoxybenzene
- 2-Iodo-4-methoxy-1-methylbenzene
Comparison: 2-Iodo-4-isobutoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-iodo-1-methyl-4-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO/c1-8(2)7-13-10-5-4-9(3)11(12)6-10/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRXEPXBSNWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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